
1-(1-benzyl-4-piperidinyl)-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-benzyl-4-piperidinyl)-1-butanone, also known as BZP, is a psychoactive drug that belongs to the class of piperazines. BZP is a synthetic compound that was initially developed as a decongestant, but later found its use as a recreational drug due to its stimulant properties. BZP is known to induce euphoria, increase energy levels, and improve cognitive function. Despite its popularity among recreational users, BZP has also gained attention in the scientific community due to its potential therapeutic applications.
作用機序
1-(1-benzyl-4-piperidinyl)-1-butanone acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, resulting in increased levels of these chemicals in the brain. This leads to an increase in energy levels, improved cognitive function, and a sense of euphoria.
Biochemical and physiological effects:
1-(1-benzyl-4-piperidinyl)-1-butanone has been found to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the levels of stress hormones such as cortisol and adrenaline. In addition, 1-(1-benzyl-4-piperidinyl)-1-butanone has been found to cause changes in brain activity, particularly in areas of the brain that are associated with reward and motivation.
実験室実験の利点と制限
1-(1-benzyl-4-piperidinyl)-1-butanone has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. It also has a well-defined mechanism of action, which makes it useful for studying the effects of dopamine and norepinephrine on the brain. However, 1-(1-benzyl-4-piperidinyl)-1-butanone also has several limitations. It is a synthetic compound and may not accurately represent the effects of naturally occurring neurotransmitters. In addition, 1-(1-benzyl-4-piperidinyl)-1-butanone has been shown to have toxic effects on the liver and kidneys, which may limit its use in long-term studies.
将来の方向性
There are several potential future directions for research on 1-(1-benzyl-4-piperidinyl)-1-butanone. One area of interest is its potential as a treatment for dopamine-related disorders such as Parkinson's disease. Another area of interest is its potential as a cognitive enhancer, particularly in individuals with attention deficit hyperactivity disorder (ADHD). Additionally, further research is needed to understand the long-term effects of 1-(1-benzyl-4-piperidinyl)-1-butanone on the brain and body, particularly in relation to its potential for addiction and toxicity.
合成法
1-(1-benzyl-4-piperidinyl)-1-butanone can be synthesized through a multi-step process involving the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with butyric anhydride. The final product is obtained through a process of recrystallization and purification.
科学的研究の応用
1-(1-benzyl-4-piperidinyl)-1-butanone has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 1-(1-benzyl-4-piperidinyl)-1-butanone has a high affinity for the dopamine transporter, which is responsible for regulating dopamine levels in the brain. This suggests that 1-(1-benzyl-4-piperidinyl)-1-butanone may have potential as a treatment for dopamine-related disorders such as Parkinson's disease.
特性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-6-16(18)15-9-11-17(12-10-15)13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITVAFLFWVCWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpiperidin-4-yl)butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

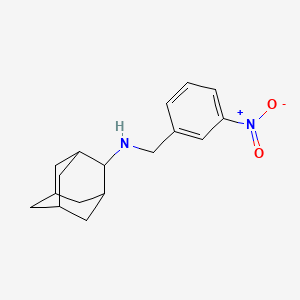
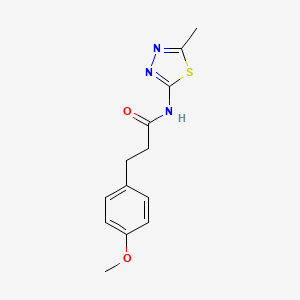
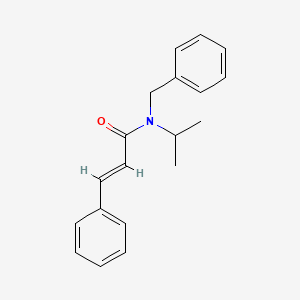
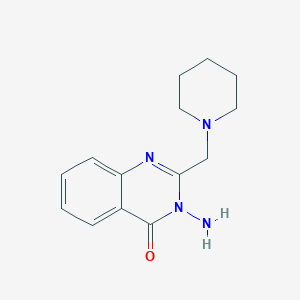
![{2-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5881160.png)
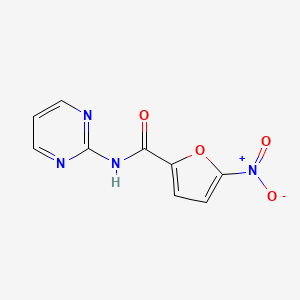
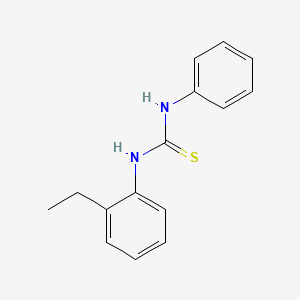
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5881180.png)
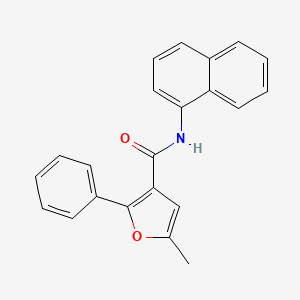
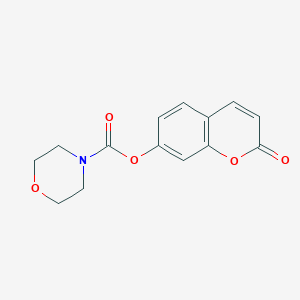
![3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5881193.png)
![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5881207.png)

![4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5881228.png)